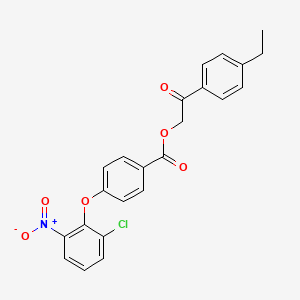
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "ENB," and it has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of ENB is not well understood. However, studies have shown that ENB exerts its biological activities by inhibiting specific enzymes or proteins. For instance, ENB has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. ENB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
ENB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ENB inhibits the growth of cancer cells, viruses, and bacteria. ENB has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that ENB has herbicidal and insecticidal properties.
实验室实验的优点和局限性
ENB has several advantages and limitations for lab experiments. One of the main advantages is that ENB is relatively easy to synthesize and purify. Additionally, ENB has a high melting point, which makes it easy to handle and store. However, one of the main limitations of ENB is that its mechanism of action is not well understood, which makes it challenging to design experiments that can elucidate its biological activities.
未来方向
There are several future directions for research on ENB. One of the most promising areas of research is the development of ENB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, there is a need for further studies to elucidate the mechanism of action of ENB and to identify its molecular targets. Furthermore, research is needed to explore the potential use of ENB as a herbicide, insecticide, and polymer stabilizer. Finally, there is a need for studies to investigate the environmental impact of ENB and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, ENB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of ENB and to identify its molecular targets.
合成方法
The synthesis of ENB involves the reaction of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(4-ethylphenyl)-2-oxoacetic acid in the presence of a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). This reaction leads to the formation of ENB as a white crystalline solid with a melting point of 105-107°C.
科学研究应用
ENB has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, ENB has been investigated for its anticancer, antiviral, and antibacterial activities. In agrochemicals, ENB has been studied for its herbicidal and insecticidal properties. In materials science, ENB has been explored for its potential use as a polymer stabilizer.
属性
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-2-15-6-8-16(9-7-15)21(26)14-30-23(27)17-10-12-18(13-11-17)31-22-19(24)4-3-5-20(22)25(28)29/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLFQMPPSVSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)

![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)
![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)